
Bapp-trimethoprim
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bapp-trimethoprim, also known as this compound, is a useful research compound. Its molecular formula is C21H23Br2N5O4 and its molecular weight is 569.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Trimethoprim, including its derivatives like Bapp-trimethoprim, is widely known for its efficacy against various bacterial infections, particularly urinary tract infections (UTIs). The compound works by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for bacterial DNA synthesis.
Case Study: Efficacy in Urinary Tract Infections
A cohort study involving 1,191,905 patients aged 65 and older indicated that trimethoprim was associated with a higher risk of acute kidney injury and hyperkalemia compared to amoxicillin. However, it did not show a significantly increased risk of mortality when compared to other antibiotics used for UTIs . This highlights the importance of monitoring renal function in older patients receiving trimethoprim.
Anticancer Potential
Recent studies have identified this compound's analogs as promising candidates for anticancer therapy. Research has shown that certain trimethoprim derivatives exhibit significant tumor growth inhibitory activities across various human tumor cell lines.
Research Findings
- A study synthesized several trimethoprim analogs and evaluated their biological activity through molecular docking and DHFR inhibition assays. Some analogs demonstrated stronger DHFR inhibition than trimethoprim itself, suggesting enhanced potential for anticancer applications .
- Another investigation highlighted the structural modifications of trimethoprim that could improve selectivity and potency against cancer cells while minimizing effects on normal cells .
Prophylactic Uses
Trimethoprim-sulfamethoxazole (TMP-SMX), a combination therapy including trimethoprim, has been investigated for its prophylactic effects in immunocompromised patients.
Case Study: Prophylaxis Against Pneumocystis Pneumonia
A study involving 1,522 treatment episodes showed that TMP-SMX significantly reduced the incidence of Pneumocystis pneumonia (PCP) in patients receiving high-dose corticosteroids. The adjusted hazard ratio was 0.07, indicating a substantial protective effect . This underscores the role of this compound in preventing opportunistic infections in vulnerable populations.
Antimalarial Activity
Emerging research suggests that derivatives of trimethoprim may also serve as effective antimalarial agents. Novel compounds derived from triaminopyrimidines have shown promising results against Plasmodium falciparum, the causative agent of malaria.
Pharmacokinetics and Efficacy
A study reported that certain triaminopyrimidine compounds exhibited potent activity against resistant strains of Plasmodium falciparum with favorable pharmacokinetic profiles, suggesting potential for single-dose treatment strategies . These findings indicate a broader application of trimethoprim derivatives in infectious disease management.
Summary Table of Applications
Análisis De Reacciones Químicas
Mechanistic Insights:
-
Amide bonds introduced intramolecular interactions with DHFR residues (e.g., Asp21, Phe31, Ser59) via hydrogen bonding and π-π stacking (Table 1, ).
-
Analogs 2 and 5 , featuring elongated methylene bridges, exhibited the highest DHFR inhibition (binding energy: −8.3 kcal/mol) due to improved conformational flexibility .
Oxidation and Reduction Reactions
Trimethoprim derivatives undergo redox reactions critical for metabolic processing and functional group transformations:
-
Oxidation :
-
Reduction :
-
Reagents : Sodium borohydride or catalytic hydrogenation.
-
Products : Amine derivatives, though these are pharmacologically less active compared to the parent compound.
-
Metabolic Pathways:
-
~80% of TMP is excreted unchanged; ~20% undergoes hepatic oxidation, forming inactive metabolites excreted renally .
Substitution Reactions
Substitutions at the aromatic ring or pyrimidine moiety alter binding affinity and solubility:
-
Nucleophilic Substitution :
-
Example : Synthesis of 4-benzyloxy benzyldiaminopyrimidine derivatives (compounds A and B in ).
-
Reagents : 3,4,5-Trimethoxybenzyl chloride reacted with 2,4-diaminopyrimidine in the presence of NaOH.
-
Outcome : Enhanced hydrogen bonding with DHFR residues (Asp27, Leu5, Phe92) and improved antibacterial activity .
-
Solubility Studies:
-
TMP analogs with sulfonamide groups (e.g., sulfamethoxazole combinations) showed pH-dependent solubility, with mutual suppression in aqueous solutions (e.g., TMP solubility reduced by 13–74% when combined with sulfamethoxazole).
Molecular Docking and Binding Interactions
Computational studies reveal structural determinants of TMP analog efficacy:
Compound | Binding Energy (kcal/mol) | Key Interactions with DHFR Residues | DHFR Inhibition (%) |
---|---|---|---|
TMP | −7.5 | Ile-7, Ser-59, Val-115 | 45% |
2 | −8.3 | Ala-9, Thr-56, Tyr-121 | 78% |
5 | −8.1 | Glu-30, Thr-146 | 72% |
-
Analogs 2 and 5 outperformed TMP in DHFR inhibition due to additional hydrogen bonds and π-π interactions (Figure 5, ).
Resistance Mechanisms and Structural Modifications
Bacterial resistance to TMP is mitigated by structural innovations:
-
Efflux Pump Inhibition : Derivatives with bulkier substituents (e.g., benzyloxy groups) reduce BpeEF-OprC efflux pump activity in Burkholderia pseudomallei .
-
Target Enzyme Modification : Analogs resistant to DHFR mutations (e.g., Phe92 → Tyr) retain binding via alternative hydrogen-bond networks .
Key Research Findings:
-
Enhanced Binding Affinity : Amide-bond-containing analogs exhibit up to 73% higher DHFR inhibition than TMP due to dual DNA-binding and enzyme-targeting mechanisms .
-
Metabolic Stability : Oxidative metabolites of TMP lack antibacterial activity, emphasizing the need for structural stabilization in novel analogs .
-
Synergistic Combinations : Co-administration with sulfamethoxazole reduces solubility but enhances antimicrobial spectrum via dual folate pathway inhibition .
This synthesis of diverse chemical reactions and structural analyses underscores the potential of TMP analogs in overcoming resistance and improving therapeutic outcomes. Future research should focus on optimizing metabolic stability and minimizing off-target interactions.
Propiedades
Número CAS |
78025-83-9 |
---|---|
Fórmula molecular |
C21H23Br2N5O4 |
Peso molecular |
569.2 g/mol |
Nombre IUPAC |
2-bromo-N-[4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]phenyl]acetamide;hydrobromide |
InChI |
InChI=1S/C21H22BrN5O4.BrH/c1-29-16-8-12(7-13-11-25-21(24)27-20(13)23)9-17(30-2)19(16)31-15-5-3-14(4-6-15)26-18(28)10-22;/h3-6,8-9,11H,7,10H2,1-2H3,(H,26,28)(H4,23,24,25,27);1H |
Clave InChI |
LSKHELMGYVZMCN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC2=CC=C(C=C2)NC(=O)CBr)OC)CC3=CN=C(N=C3N)N.Br |
SMILES canónico |
COC1=CC(=CC(=C1OC2=CC=C(C=C2)NC(=O)CBr)OC)CC3=CN=C(N=C3N)N.Br |
Key on ui other cas no. |
78025-83-9 |
Sinónimos |
2,4-diamino-5-((3,5-dimethoxy-4-(4-bromoacetamidophenoxy)benzyl)pyrimidine) BAPP-trimethoprim |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.